![molecular formula C26H26N2O4S B2486852 2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-diona CAS No. 877818-68-3](/img/structure/B2486852.png)
2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzo[de]isoquinoline-1,3-dione derivatives, including those structurally related to the compound , involves complex chemical processes. For example, a study presented a novel class of benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes, showcasing the synthesis intricacies and the importance of solubility and crystallinity enhancements through specific group grafting (Zhou et al., 2022). These synthetic approaches provide insights into the methodologies that could be applicable in synthesizing the specific compound of interest, highlighting the role of innovative synthetic strategies in accessing structurally complex diones.
Molecular Structure Analysis
The molecular structure of related benzo[de]isoquinoline-1,3(2H)-dione derivatives has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. These analyses reveal the compound's strong π–π stacking interactions and distinct stacking arrangements, offering a glimpse into the molecular architecture that governs the properties of these compounds (Zhou et al., 2022). Understanding the molecular structure is crucial for predicting the reactivity and interactions of the compound in various environments.
Chemical Reactions and Properties
The chemical reactivity of benzo[de]isoquinoline-1,3-dione derivatives spans a wide range of potential reactions. For instance, these compounds participate in reactions that underscore their utility as potent and selective inhibitors in biochemical pathways, illustrating their significant biochemical reactivity and potential therapeutic applications (Tsou et al., 2009). The diverse reactivity profiles of these compounds pave the way for their application in various chemical and biological contexts.
Physical Properties Analysis
The physical properties of benzo[de]isoquinoline-1,3-dione derivatives, such as solubility, crystallinity, and thermal stability, are critical for their practical applications. The design and synthesis of novel derivatives demonstrate the importance of modifying physical properties to enhance the compound's applicability. For example, modifications to increase solubility and crystallinity are essential for improving the material's handling and processing capabilities (Zhou et al., 2022).
Chemical Properties Analysis
The chemical properties of benzo[de]isoquinoline-1,3-dione derivatives, including their electron affinity and reactivity toward various chemical reagents, define their utility in a broad spectrum of applications. The high electron affinity values of these molecules, as confirmed by cyclic voltammetry measurements, highlight their potential as strong acceptors in electronic applications (Zhou et al., 2022). Additionally, the chemical versatility of these compounds allows for their use in complex chemical transformations and as intermediates in the synthesis of biologically active molecules.
Aplicaciones Científicas De Investigación
- Los estudios mecanísticos revelan que interfiere con la progresión del ciclo celular, induce la apoptosis e inhibe la angiogénesis, lo que la convierte en una candidata atractiva para la terapia contra el cáncer .
- Los investigadores están explorando su capacidad para mejorar la supervivencia neuronal y prevenir la neuroinflamación .
- El compuesto muestra actividad antiinflamatoria al inhibir las citocinas y enzimas proinflamatorias. Podría ser útil para controlar trastornos inflamatorios crónicos, como la artritis reumatoide y la enfermedad inflamatoria intestinal .
- Los estudios in vitro demuestran una actividad antimicrobiana moderada contra ciertas bacterias y hongos. Los investigadores están explorando su potencial como agente antimicrobiano alternativo .
- El modelado computacional y los estudios de relación estructura-actividad guían los esfuerzos de desarrollo de fármacos .
- Sus propiedades de absorción y estabilidad bajo exposición a la luz la convierten en una candidata para una exploración más profunda .
- Debido a su estructura distintiva, el compuesto podría usarse como una sonda fluorescente o un agente de imagen. Los investigadores están explorando su potencial para visualizar procesos celulares específicos o marcadores de enfermedad .
Investigación Anticancerígena
Neuroprotección y Enfermedades Neurodegenerativas
Propiedades Antiinflamatorias
Aplicaciones Cardiovasculares
Actividad Antimicrobiana
Biología Química y Diseño de Fármacos
Terapia Fotodinámica (PDT)
Imagen Molecular y Sondas
En resumen, 2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-diona es prometedora en diversos dominios científicos, desde la investigación del cáncer hasta el diseño de fármacos. Sus propiedades multifacéticas justifican una investigación y un desarrollo continuos . ¡Si desea información más detallada sobre alguna aplicación específica, no dude en preguntar! 😊
Propiedades
IUPAC Name |
2-[2-[4-(azepan-1-ylsulfonyl)phenyl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c29-25-22-9-5-7-20-8-6-10-23(24(20)22)26(30)28(25)18-15-19-11-13-21(14-12-19)33(31,32)27-16-3-1-2-4-17-27/h5-14H,1-4,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZEFHAUGHZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)
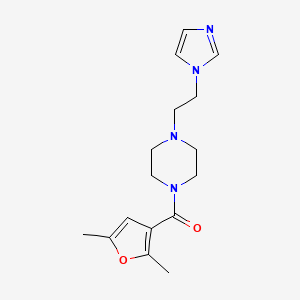
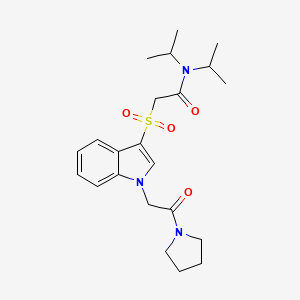
![3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2486773.png)

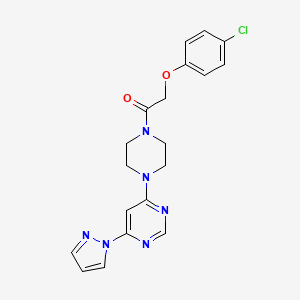
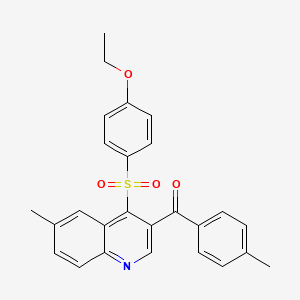
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2486779.png)
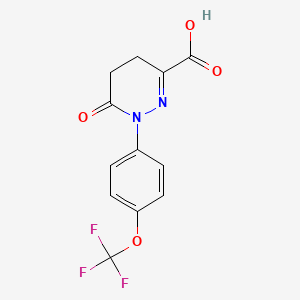
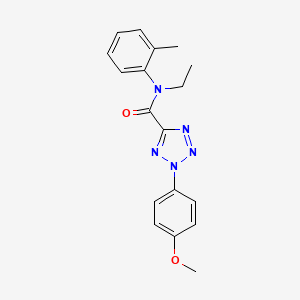
![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea](/img/structure/B2486787.png)
![N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide](/img/structure/B2486788.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2486790.png)
![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2486792.png)